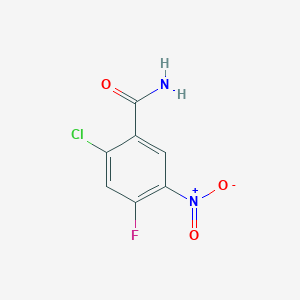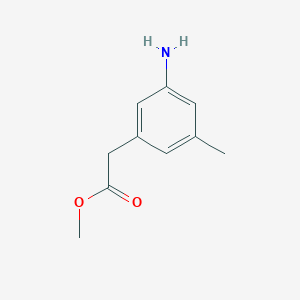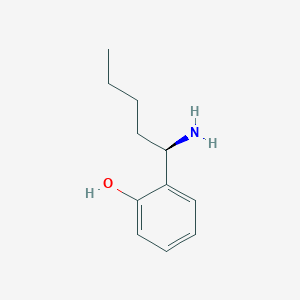
(R)-2-(1-Aminopentyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Aminopentyl)phenol is an organic compound characterized by a phenol group attached to a pentyl chain with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1-Aminopentyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate phenol derivative.
Alkylation: The phenol derivative undergoes alkylation with a suitable pentyl halide under basic conditions to form the intermediate.
Amination: The intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, under controlled conditions to yield ®-2-(1-Aminopentyl)phenol.
Industrial Production Methods: Industrial production of ®-2-(1-Aminopentyl)phenol may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Selection: High-purity phenol and pentyl halide are chosen.
Reaction Optimization: Reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The product is purified using techniques like distillation, crystallization, or chromatography.
Types of Reactions:
Oxidation: ®-2-(1-Aminopentyl)phenol can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-(1-Aminopentyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(1-Aminopentyl)phenol: The enantiomer of ®-2-(1-Aminopentyl)phenol, differing in the spatial arrangement of atoms.
2-(1-Aminopropyl)phenol: A shorter chain analog with similar functional groups.
2-(1-Aminohexyl)phenol: A longer chain analog with similar functional groups.
Uniqueness:
- The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to stereospecific interactions with biological targets.
- The pentyl chain length provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-[(1R)-1-aminopentyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h4-6,8,10,13H,2-3,7,12H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
ODQUTYLMCNHJGG-SNVBAGLBSA-N |
Isomerische SMILES |
CCCC[C@H](C1=CC=CC=C1O)N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



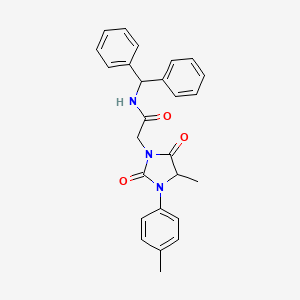
![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)

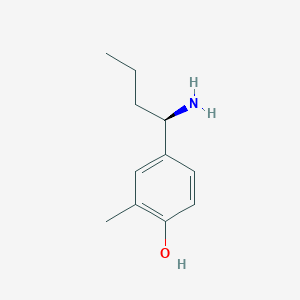
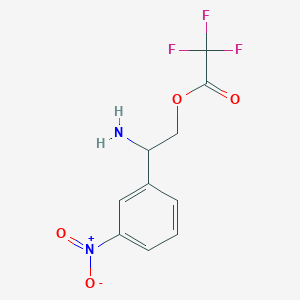
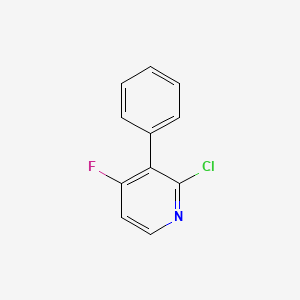
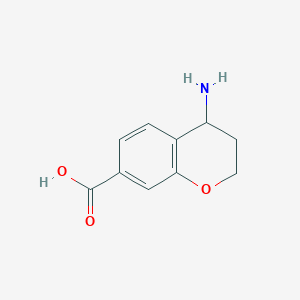
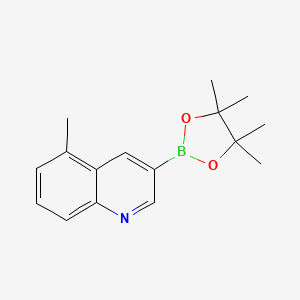
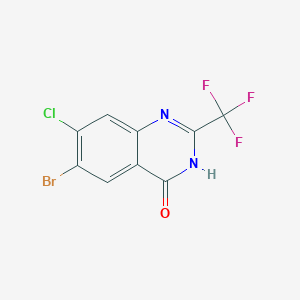

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)
